![molecular formula C13H15Cl2N3O B14321212 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole CAS No. 106858-79-1](/img/structure/B14321212.png)
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a 1,2,4-triazole ring substituted at position 1 by a 2-(2,4-dichlorophenoxy)pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenol with pentyl bromide to form 2-(2,4-dichlorophenoxy)pentane. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The triazole ring plays a crucial role in binding to the active site of the target enzyme, thereby exerting its effects.
Comparación Con Compuestos Similares
- 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole
- 2,4-Dichlorophenoxyacetic acid
Comparison: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the triazole ring and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide, this compound has broader applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
106858-79-1 |
|---|---|
Fórmula molecular |
C13H15Cl2N3O |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenoxy)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3O/c1-2-3-11(7-18-9-16-8-17-18)19-13-5-4-10(14)6-12(13)15/h4-6,8-9,11H,2-3,7H2,1H3 |
Clave InChI |
DRZXYLMCOOIKHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN1C=NC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
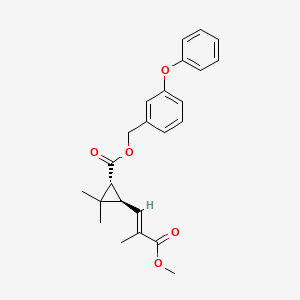
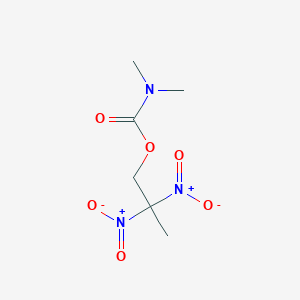
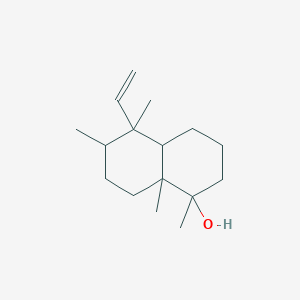
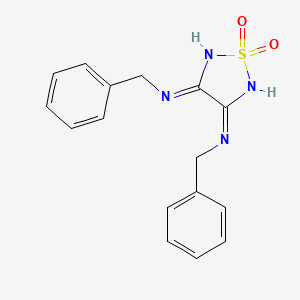
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)

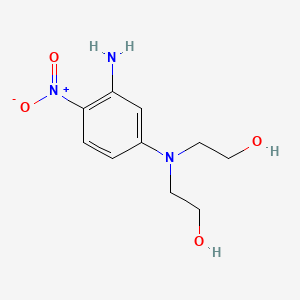
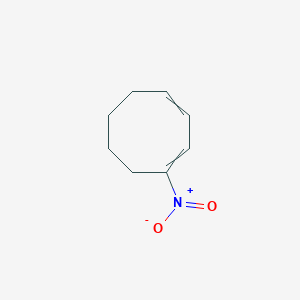
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
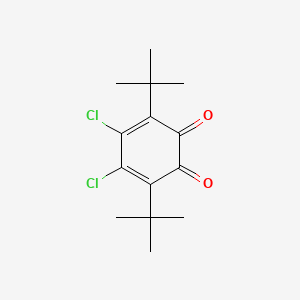
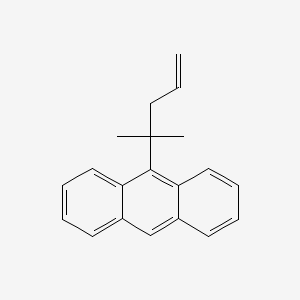
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

